molecular formula C4H5BrZn B6307695 But-2-ynylzinc bromide CAS No. 32747-56-1

But-2-ynylzinc bromide

Cat. No.: B6307695
CAS No.: 32747-56-1
M. Wt: 198.4 g/mol
InChI Key: SMUJULWYHMDXMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-ynylzinc bromide is an organozinc compound with the molecular formula C4H5BrZn. It is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ynylzinc bromide can be synthesized through the reaction of but-2-yne with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

But-2-yne+ZnBr2But-2-ynylzinc bromide\text{But-2-yne} + \text{ZnBr}_2 \rightarrow \text{this compound} But-2-yne+ZnBr2​→But-2-ynylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

But-2-ynylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the but-2-ynyl group and the coupling partner.

Scientific Research Applications

But-2-ynylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which but-2-ynylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    But-2-ynylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    But-2-ynylcopper bromide: Used in coupling reactions but with different reactivity and selectivity.

    But-2-ynylaluminum bromide: Used in organic synthesis with distinct properties compared to zinc-based reagents.

Uniqueness

But-2-ynylzinc bromide is unique due to its balance of reactivity and stability. It offers a versatile platform for various chemical transformations while being relatively easy to handle compared to other organometallic compounds.

Properties

IUPAC Name

bromozinc(1+);but-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUJULWYHMDXMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.